4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile
Overview
Description
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile is a complex organic compound with a molecular formula of C11H7ClN2OS2 and a molecular weight of 282.77 g/mol . This compound features a unique structure that includes a thiazole ring and a thiophene ring, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds containing the thiazole nucleus, such as this one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
It is known that thiazole derivatives can bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Thiazole derivatives are known to have diverse biological activities , suggesting that they may have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, the compound may bind to proteins involved in signal transduction pathways, altering their function and downstream effects.
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis, leading to either cell survival or programmed cell death. The compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or RNA, affecting their stability and function. The compound may also inhibit or activate enzymes by binding to their active sites or allosteric sites . This can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic reprogramming, which can affect cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound may have minimal effects, while higher doses can lead to significant biological changes. For instance, at high doses, the compound may exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage is required to elicit a biological response. These studies highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, the compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the overall metabolic flux . Additionally, it can influence the levels of specific metabolites, leading to changes in cellular energy balance and redox states.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
The synthesis of 4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-oxobutanenitrile with 2-aminothiophene-3-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiophene-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
4-Chlorothiazole: Another compound with significant biological activity.
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile stands out due to its unique combination of a thiazole ring and a thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-4-chloro-3-hydroxy-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)but-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS2/c12-4-9(15)7(5-13)11-14-8(6-17-11)10-2-1-3-16-10/h1-3,6,15H,4H2/b9-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSXBQCNFTVOBA-CLFYSBASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C(=C(CCl)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=CSC(=N2)/C(=C(/CCl)\O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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